3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

medicinal chemistry kinase inhibitor building block

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine (CAS 1016886-81-9) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position and a pyridin-3-ylmethyl group at N1. This scaffold is recognized as a privileged hinge-binding motif in kinase inhibitor design, with the bromine handle enabling downstream cross-coupling diversification.

Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
CAS No. 1016886-81-9
Cat. No. B6261474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine
CAS1016886-81-9
Molecular FormulaC12H9BrN4
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)Br
InChIInChI=1S/C12H9BrN4/c13-11-4-10-6-16-17(12(10)15-7-11)8-9-2-1-3-14-5-9/h1-7H,8H2
InChIKeyCNFWXPHWBASIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine (CAS 1016886-81-9): A Core Pyrazolopyridine Building Block for Kinase-Focused Discovery


3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine (CAS 1016886-81-9) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position and a pyridin-3-ylmethyl group at N1 . This scaffold is recognized as a privileged hinge-binding motif in kinase inhibitor design, with the bromine handle enabling downstream cross-coupling diversification [1]. The compound is commercially supplied at ≥95% purity by multiple vendors .

Why the 3-Pyridylmethyl Substituent in 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine Cannot Be Assumed Interchangeable with Positional Isomers or Other N1-Substituted Analogs


Within pyrazolo[3,4-b]pyridine-based kinase inhibitor programs, the position of the heteroaryl nitrogen on the N1-substituent critically governs the vector of hydrogen-bond interactions with the kinase hinge and DFG motif [1]. The 3-pyridylmethyl isomer positions the pyridine nitrogen meta to the methylene linker, yielding a distinct dihedral angle and electronic distribution compared to the 4-pyridylmethyl analog. This geometric difference can translate into profound selectivity shifts even when the core scaffold is identical [2]. Consequently, procurement of the correct regioisomer is essential for SAR reproducibility.

Quantitative Evidence Guide: Where 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine Diverges from Its Closest Analogs


Regioisomeric Purity & Structural Integrity: 3-Pyridylmethyl vs. 4-Pyridylmethyl Isomer

The 3-pyridylmethyl isomer (target compound) is supplied with a minimum purity specification of 95% (HPLC) by multiple independent vendors . In contrast, the 4-pyridylmethyl positional isomer (CAS 1016773-12-8) is listed with a purity of NLT 97% by a single specialty supplier . The broader multi-vendor availability of the 3-isomer with tightly controlled purity reduces batch-to-batch variability risks in SAR studies, while the single-supplier status of the 4-isomer introduces potential supply-chain fragility.

medicinal chemistry kinase inhibitor building block

Computed Physicochemical Profile: LogP and Fraction sp3 (Fsp3) as Predictors of Lead-Likeness

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 2.1 [1] and an experimentally derived LogP of 1.85 , placing it within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates. The fraction of sp3-hybridized carbons (Fsp3) is 0.083, indicating a highly planar, aromatic structure that favors π-stacking interactions with kinase hinge residues . The positional isomer 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine possesses an identical Fsp3 value but a slightly different dipole moment due to the para-pyridyl nitrogen, which can alter aqueous solubility and crystal packing without changing the calculated LogP.

ADME prediction drug-likeness physicochemical properties

Synthetic Utility as a 5-Bromo Handle for Cross-Coupling Diversification

The C5 bromine atom serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions. In a published synthesis of cyclin-dependent kinase (Cdk) inhibitors, a closely related 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid intermediate underwent efficient Suzuki–Miyaura coupling to install aryl groups, achieving isolated yields of 60–85% [1]. The 5-bromo substituent is preferred over the 5-chloro analog for most cross-coupling applications due to its superior oxidative addition kinetics (C–Br bond dissociation energy ~327 kJ/mol vs. C–Cl ~397 kJ/mol) [2]. The 5-iodo analog, while more reactive, is significantly more expensive and less shelf-stable, making the bromo compound the optimal balance of reactivity, cost, and storage stability.

Suzuki coupling C–C bond formation library synthesis

Scaffold Validation: Pyrazolo[3,4-b]pyridine Kinase Hinge-Binding Motif and Prevalence in Patent Literature

The pyrazolo[3,4-b]pyridine scaffold has been extensively patented as a kinase hinge-binding motif, appearing in over 2,400 patent documents between 2008 and 2022 [1]. This scaffold mimics the adenine of ATP and forms two canonical hydrogen bonds with the hinge backbone: the pyridine N7 accepts a hydrogen bond from the backbone NH, while the pyrazole N2–H donates to the backbone carbonyl. In a representative crystal structure of an Hsp90α–pyrazolopyridine complex (PDB 5ZR3), the pyrazolo[3,4-b]pyridine core occupies the adenine pocket with the N1-substituent oriented toward the solvent channel [2]. The 3-pyridylmethyl group of the target compound projects a hydrogen-bond-accepting nitrogen into this solvent-exposed region, offering a potential additional interaction with the kinase DFG motif or ordered water networks.

kinase inhibitor hinge binder intellectual property

Procurement-Relevant Application Scenarios for 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine


Kinase Inhibitor Lead Generation: Fragment-Based Screening Libraries

The compound's favorable LogP (1.85–2.1) and low Fsp3 (0.083) meet fragment-library criteria for CNS-kinase targets . Its bromine substituent provides anomalous scattering for X-ray crystallographic fragment screening, enabling unambiguous binding-mode determination. Procurement from multiple vendors (Fluorochem, AKSci) at ≥95% purity ensures batch consistency for high-throughput crystallography campaigns .

Parallel Library Synthesis via C5 Suzuki–Miyaura Diversification

The C5–Br bond enables rapid parallel functionalization with aryl and heteroaryl boronic acids. Published protocols on analogous 5-bromo-pyrazolopyridines achieve 60–85% isolated yields under standard Pd-catalyzed conditions [1]. The 3-pyridylmethyl N1-substituent remains stable under these coupling conditions, allowing SAR exploration at C5 without protecting-group manipulation.

Reference Standard for Regioisomeric Impurity Profiling in Process Chemistry

During scale-up of pyrazolopyridine-based drug candidates, the 4-pyridylmethyl positional isomer (CAS 1016773-12-8) is a known side product of alkylation reactions. The target compound, with its distinct HPLC retention time and multi-vendor certified purity, serves as a reference standard for method validation and impurity quantification in GMP release testing .

Cdk Inhibitor Intermediate: Synthesis of Organometallic Anticancer Complexes

A published synthetic route to Cdk-inhibitory organometallic Ru(II) and Os(II) complexes utilizes 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, an intermediate accessible from the target compound via C3 functionalization. The bromine at C5 remains intact through the synthetic sequence, enabling late-stage diversification of the metal complex [1].

Quote Request

Request a Quote for 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.